molecular formula C6H7N3O3 B2680388 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone CAS No. 1006437-81-5

1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone

Cat. No.: B2680388
CAS No.: 1006437-81-5
M. Wt: 169.14
InChI Key: IEPWZWOJPQMRHI-UHFFFAOYSA-N
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Description

1-(1-Methylpyrazol-4-yl)ethanone is a chemical compound with the molecular formula C6H8N2O . It has an average mass of 124.141 Da and a monoisotopic mass of 124.063660 Da . It is also known by other names such as 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-one, 1-(1-Methyl-1H-pyrazol-4-yl)ethanon, and Ethanone, 1-(1-methyl-1H-pyrazol-4-yl)- .


Synthesis Analysis

The synthesis of pyrazole compounds is a topic of interest in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of 1-(1-Methylpyrazol-4-yl)ethanone consists of a five-membered pyrazole ring attached to an ethanone group . The pyrazole ring contains two nitrogen atoms and three carbon atoms . One of the carbon atoms in the pyrazole ring is substituted with a methyl group .

Scientific Research Applications

  • Chemical Transformations and Synthesis :

    • Hydrazinolysis of derivatives, including compounds related to 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone, leads to the formation of various hydrazone compounds. This process is crucial for synthesizing structurally diverse compounds with potential chemical applications (Smolyar, 2010).
    • Novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing different moieties, which can be synthesized from compounds akin to this compound, show promise in various chemical syntheses (Liu et al., 2012).
  • Crystallography and Material Science :

    • The compound's derivatives are used in studying molecular interactions and crystal structure, contributing to material science research. Studies on methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate and related compounds provide insights into molecular assembly and hydrogen bonding (Portilla et al., 2007).
  • Insecticidal and Antimicrobial Research :

    • Pyrazole-based tetrahydropyrimidine derivatives, synthesized from key synthons like 1-(4-(1,3-diphenyl-1H-pyrazol-4-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl)ethanone, have shown insecticidal activity, indicating their potential use in agricultural sciences (Halim et al., 2020).
    • Synthesis of heterocyclic compounds bearing benzimidazole and pyrazoline motifs, which are related to the compound , have been explored for their antimicrobial activities (Desai et al., 2017).
  • Pharmaceutical Applications :

    • Derivatives of this compound are being investigated for potential pharmaceutical applications. For instance, 1-[3-methyl-5-(2,6,6-trimethyl-cyclohex-1-enyl)-4,5-dihydro-pyrazol-1-yl]-ethanone shows inhibitory activity against cholinesterase enzymes, indicating possible applications in treating neurological disorders (Mehdi et al., 2013).
  • Electronic Structure Analysis :

    • Research into the electronic structure of derivatives, such as 4-acetylpyrazole, a compound related to this compound, contributes to our understanding of molecular properties and interactions, which is essential in the field of molecular electronics (Frey et al., 2014).
  • Antiviral Research :

    • Compounds synthesized from this compound derivatives have been studied for their antiviral activity, opening pathways for new antiviral medications (Attaby et al., 2006).
  • Neuroprotective Research :

    • New edaravone derivatives containing motifs related to this compound have shown neuroprotective activities, suggesting their potential in treating cerebral ischemic stroke (Gao et al., 2022).

Future Directions

The future directions for research on 1-(1-methyl-4-nitro-1H-pyrazol-5-yl)ethanone could include exploring its potential biological activities and developing new synthetic routes. Given the wide range of applications of pyrazole compounds, there is a great potential for the development of new drugs .

Properties

IUPAC Name

1-(2-methyl-4-nitropyrazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O3/c1-4(10)6-5(9(11)12)3-7-8(6)2/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEPWZWOJPQMRHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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